molecular formula C30H37NO5 B430889 3,3,6,6-TETRAMETHYL-9-[3-(2-OXO-2-PIPERIDINOETHOXY)PHENYL]-3,4,5,6,7,9-HEXAHYDRO-1H-XANTHENE-1,8(2H)-DIONE

3,3,6,6-TETRAMETHYL-9-[3-(2-OXO-2-PIPERIDINOETHOXY)PHENYL]-3,4,5,6,7,9-HEXAHYDRO-1H-XANTHENE-1,8(2H)-DIONE

Cat. No.: B430889
M. Wt: 491.6g/mol
InChI Key: MEGKVRSOEJRYKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,3,6,6-TETRAMETHYL-9-[3-(2-OXO-2-PIPERIDINOETHOXY)PHENYL]-3,4,5,6,7,9-HEXAHYDRO-1H-XANTHENE-1,8(2H)-DIONE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a xanthene core, which is a tricyclic aromatic system, and is substituted with multiple functional groups, including tetramethyl groups and a piperidinoethoxy phenyl group.

Preparation Methods

The synthesis of 3,3,6,6-TETRAMETHYL-9-[3-(2-OXO-2-PIPERIDINOETHOXY)PHENYL]-3,4,5,6,7,9-HEXAHYDRO-1H-XANTHENE-1,8(2H)-DIONE typically involves multi-step organic reactions. One common synthetic route includes the reaction of 5,5-dimethyl-1,3-cyclohexanedione with an appropriate aldehyde and amine or ammonium acetate in the presence of an ionic liquid such as [bmim]Br . The reaction conditions often require controlled temperatures and specific catalysts to ensure high yield and purity of the final product.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

3,3,6,6-TETRAMETHYL-9-[3-(2-OXO-2-PIPERIDINOETHOXY)PHENYL]-3,4,5,6,7,9-HEXAHYDRO-1H-XANTHENE-1,8(2H)-DIONE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,3,6,6-TETRAMETHYL-9-[3-(2-OXO-2-PIPERIDINOETHOXY)PHENYL]-3,4,5,6,7,9-HEXAHYDRO-1H-XANTHENE-1,8(2H)-DIONE involves its interaction with various molecular targets. The compound can act as an oxidizing agent, facilitating the transfer of oxygen atoms to substrates. It can also form stable radicals, which are crucial in various biochemical pathways . The presence of the piperidinoethoxy group enhances its binding affinity to specific enzymes and receptors, modulating their activity.

Comparison with Similar Compounds

Similar compounds to 3,3,6,6-TETRAMETHYL-9-[3-(2-OXO-2-PIPERIDINOETHOXY)PHENYL]-3,4,5,6,7,9-HEXAHYDRO-1H-XANTHENE-1,8(2H)-DIONE include:

These comparisons highlight the unique structural and functional properties of this compound, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C30H37NO5

Molecular Weight

491.6g/mol

IUPAC Name

3,3,6,6-tetramethyl-9-[3-(2-oxo-2-piperidin-1-ylethoxy)phenyl]-4,5,7,9-tetrahydro-2H-xanthene-1,8-dione

InChI

InChI=1S/C30H37NO5/c1-29(2)14-21(32)27-23(16-29)36-24-17-30(3,4)15-22(33)28(24)26(27)19-9-8-10-20(13-19)35-18-25(34)31-11-6-5-7-12-31/h8-10,13,26H,5-7,11-12,14-18H2,1-4H3

InChI Key

MEGKVRSOEJRYKK-UHFFFAOYSA-N

SMILES

CC1(CC2=C(C(C3=C(O2)CC(CC3=O)(C)C)C4=CC(=CC=C4)OCC(=O)N5CCCCC5)C(=O)C1)C

Canonical SMILES

CC1(CC2=C(C(C3=C(O2)CC(CC3=O)(C)C)C4=CC(=CC=C4)OCC(=O)N5CCCCC5)C(=O)C1)C

Origin of Product

United States

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